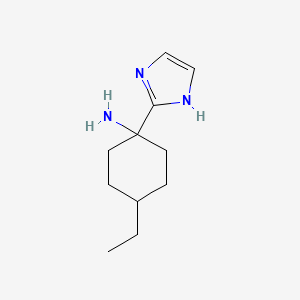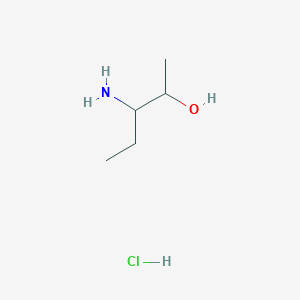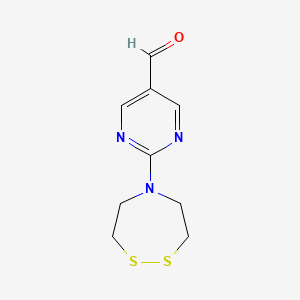![molecular formula C13H23N3 B13200787 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a complex organic compound that features an imidazole ring fused with a cyclohexane ring and an amine group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. They are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their versatile chemical nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclohexane derivative in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of green solvents and catalyst-free conditions is often preferred to minimize environmental impact. For example, the use of polyethylene glycol (PEG-400) as a solvent and butan-1-ol in subsequent steps has been reported for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Applications De Recherche Scientifique
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-imidazol-1-yl)butan-1-amine: A simpler imidazole derivative with similar biological activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its potent anti-tubercular activity.
Uniqueness
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is unique due to its fused cyclohexane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and potential for diverse applications compared to simpler imidazole derivatives .
Propriétés
Formule moléculaire |
C13H23N3 |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
4-(1-butan-2-ylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H23N3/c1-3-10(2)16-9-8-15-13(16)11-4-6-12(14)7-5-11/h8-12H,3-7,14H2,1-2H3 |
Clé InChI |
XNYNFXOEMZXWPW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C=CN=C1C2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
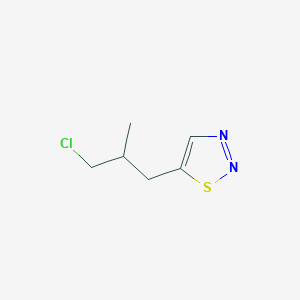
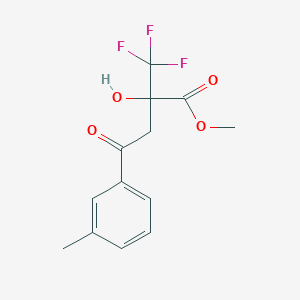
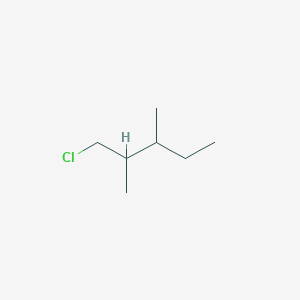
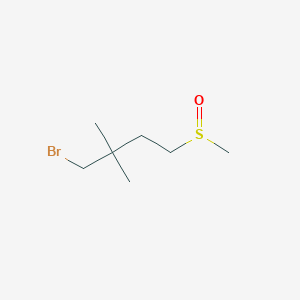
![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
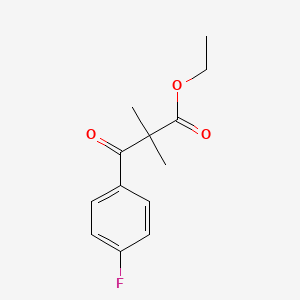
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)

